molecular formula C11H10N2OS B2574364 6-(4-Methoxyphenyl)pyridazine-3-thiol CAS No. 72486-28-3

6-(4-Methoxyphenyl)pyridazine-3-thiol

Cat. No. B2574364
CAS RN: 72486-28-3
M. Wt: 218.27
InChI Key: GNJXOVJIRSUMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4-Methoxyphenyl)pyridazine-3-thiol” is a chemical compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 . It is used for research purposes .


Molecular Structure Analysis

The pyridazine ring, which is part of the “6-(4-Methoxyphenyl)pyridazine-3-thiol” structure, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(4-Methoxyphenyl)pyridazine-3-thiol” are not detailed in the retrieved sources, related compounds have been synthesized and evaluated for their antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-Methoxyphenyl)pyridazine-3-thiol” include a molecular weight of 218.27 . Other specific properties such as density, melting point, and boiling point are not provided in the retrieved sources .

Scientific Research Applications

Pharmacological Applications

6-(4-Methoxyphenyl)pyridazine-3-thiol and its derivatives have been studied for various pharmacological activities. They have shown promise as phosphodiesterase (PDE) inhibitors , which can have therapeutic applications in diseases like depression, anxiety, and neurodegenerative disorders . Additionally, they have been explored for their vasodilatory properties, which could be beneficial in cardiovascular diseases .

Agrochemical Applications

In the agrochemical industry, pyridazine derivatives, including 6-(4-Methoxyphenyl)pyridazine-3-thiol, are of interest due to their potential as herbicides and insecticides . Their ability to disrupt biological pathways in pests makes them candidates for developing new agrochemical agents .

Antibacterial Agents

Research has indicated that pyridazine compounds can be effective against both Gram-positive and Gram-negative bacteria. This makes 6-(4-Methoxyphenyl)pyridazine-3-thiol a valuable scaffold for developing novel antibacterial agents .

Alzheimer’s Disease Research

Compounds bearing the pyridazine moiety, such as 6-(4-Methoxyphenyl)pyridazine-3-thiol, have been investigated as acetylcholinesterase inhibitors . This is particularly relevant in Alzheimer’s disease research, where increasing acetylcholine levels in the brain can help alleviate symptoms .

Anti-Inflammatory Applications

The anti-inflammatory properties of pyridazine derivatives are being explored, which could lead to new treatments for chronic inflammatory conditions. The structural flexibility of 6-(4-Methoxyphenyl)pyridazine-3-thiol allows for the synthesis of compounds with enhanced anti-inflammatory activity .

Synthesis of Heterocyclic Compounds

6-(4-Methoxyphenyl)pyridazine-3-thiol serves as a key intermediate in the synthesis of various heterocyclic compounds. Its chemical structure allows for functionalization, which is crucial in the development of new drugs and materials .

Safety and Hazards

The specific safety and hazard information for “6-(4-Methoxyphenyl)pyridazine-3-thiol” is not available in the retrieved sources .

Future Directions

The compound “6-(4-Methoxyphenyl)pyridazine-3-thiol” is currently used for research purposes . Future directions could involve further exploration of its potential applications in various fields, including medicinal chemistry.

Mechanism of Action

properties

IUPAC Name

3-(4-methoxyphenyl)-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-11(15)13-12-10/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXOVJIRSUMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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